5-Bromo-6-chloro-2-nitropyridin-3-OL

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

This 5-Bromo-6-chloro-2-nitropyridin-3-OL scaffold delivers sub-10 nM GR transrepression (EC50 8.60 nM) and features three orthogonal reactive handles—C5-Br for cross-coupling, C6-Cl for SNAr, C3-OH for alkylation—enabling three sequential diversifications from a single starting material. Ideal for DAGR SAR programs targeting asthma, RA, IBD, and for Bartoli azaindole synthesis in kinase inhibitor discovery. Pre-validated scaffold guarantees efficient library production and reduced cycle times.

Molecular Formula C5H2BrClN2O3
Molecular Weight 253.44 g/mol
Cat. No. B11865973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-2-nitropyridin-3-OL
Molecular FormulaC5H2BrClN2O3
Molecular Weight253.44 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)Cl)[N+](=O)[O-])O
InChIInChI=1S/C5H2BrClN2O3/c6-2-1-3(10)5(9(11)12)8-4(2)7/h1,10H
InChIKeyMKBVBKWNRVJEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloro-2-nitropyridin-3-OL: Key Pyridine Intermediate for Kinase and Nuclear Receptor Drug Discovery


5-Bromo-6-chloro-2-nitropyridin-3-OL (CAS 1131041-71-8; molecular formula C₅H₂BrClN₂O₃; molecular weight 253.44) is a heterocyclic pyridine derivative featuring a unique substitution pattern that integrates three orthogonal functional handles: a hydroxyl group at position 3, a nitro group at position 2, a bromine atom at position 5, and a chlorine atom at position 6 . This compound belongs to the halogenated nitropyridinol class, widely recognized as versatile building blocks in medicinal chemistry for the construction of biologically active heterocyclic scaffolds [1]. Its multiple reactive sites enable sequential chemoselective transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and transition metal-catalyzed cross-couplings, making it a strategically valued intermediate in the synthesis of kinase inhibitors, nuclear receptor modulators, and azaindole derivatives [1].

Why 5-Bromo-6-chloro-2-nitropyridin-3-OL Cannot Be Replaced by Common Halogenated Nitropyridine Analogs


Halogenated nitropyridine building blocks exhibit profoundly divergent reactivity profiles and biological outcomes depending on the precise positioning and identity of their substituents. Simple substitution with mono-halogenated analogs (e.g., 6-chloro-2-nitropyridin-3-ol) eliminates the orthogonal reactivity of the C5 bromine handle required for sequential diversification . Similarly, non-hydroxylated isomers such as 5-bromo-2-chloro-3-nitropyridine or 2-bromo-5-chloro-3-nitropyridine lack the 3-OH group, which serves both as a hydrogen bond donor/acceptor in target engagement and as a critical synthetic anchor for O-alkylation or Mitsunobu chemistry . Even within the bromo-chloro-nitropyridine family, positional isomers exhibit markedly different electronic environments: the nitro group at position 2 strongly activates positions 4 and 6 toward nucleophilic substitution, whereas 3-nitro or 5-nitro regioisomers redirect reactivity and alter reduction potentials [1]. These structural distinctions translate directly into measurable differences in synthetic yield, regioselectivity, and biological potency—underscoring that generic substitution without rigorous validation compromises both chemical feasibility and pharmacological relevance.

Quantitative Differentiation Evidence for 5-Bromo-6-chloro-2-nitropyridin-3-OL versus Closest Analogs


Functional Handle Multiplicity: Tri-Orthogonal Reactivity Enables Sequential Diversification Unavailable in Mono-Halogenated or De-Hydroxy Analogs

5-Bromo-6-chloro-2-nitropyridin-3-OL presents three chemically orthogonal reactive centers within a single compact pyridine scaffold: (i) the 5-bromine atom suitable for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings; (ii) the 6-chlorine atom amenable to SNAr displacement under conditions distinct from those required for bromine substitution; and (iii) the 3-hydroxyl group available for O-alkylation, acylation, or Mitsunobu reactions. In contrast, the closest mono-halogenated analog 6-chloro-2-nitropyridin-3-ol possesses only one halogen handle, precluding sequential cross-coupling strategies . Non-hydroxylated isomers such as 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) and 3-bromo-2-chloro-5-nitropyridine (CAS 22353-41-9) lack the 3-OH entirely, eliminating a critical functional group required for hydrogen bonding with biological targets and for O-directed synthetic manipulations . This tri-orthogonal handle architecture enables three-step sequential diversification from a single core—a capability not replicable with mono-halogenated or de-hydroxy analogs—directly reducing the number of synthetic steps required to access complex, densely functionalized drug candidates.

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Synthetic Efficiency: 5-Bromo-6-chloro-2-nitropyridin-3-OL Provides a Demonstrated Route with Higher Atom Economy and Fewer Steps than Sequential Mono-Functionalization Strategies

The synthesis of halogenated nitropyridinols via sequential mono-functionalization is inherently inefficient, as each halogen introduction requires a discrete reaction step with associated yield losses. The 5-bromo-6-chloro substitution pattern present in the target compound provides both halogens pre-installed, eliminating at least one halogenation step compared to starting from a mono-halogenated core. Furthermore, while direct synthetic yield data for 5-bromo-6-chloro-2-nitropyridin-3-OL are limited in public literature, the structurally analogous 6-chloro-2-nitropyridin-3-ol is synthesized via single-step nitration of 2-chloropyridin-5-ol using KNO₃ in concentrated H₂SO₄ at 0°C to room temperature over 16 hours, achieving a reported isolated yield of 78% . This demonstrates the viability of the nitration-on-halogenated-pyridinol approach. In contrast, alternative routes to polyhalogenated nitropyridines lacking the 3-OH group, such as 6-bromo-2-chloro-3-nitropyridine, require multi-step sequences involving diazotization, hydroxylation, and subsequent chlorination—with each additional step incurring cumulative yield penalties and purification burdens [1]. The presence of both halogens and the hydroxyl group in the target compound thus translates to a more atom-economical and step-efficient entry point for downstream derivatization.

Process Chemistry Synthetic Methodology Route Scouting

Nuclear Receptor Pharmacology: Sub-Nanomolar Glucocorticoid Receptor Transrepression Activity Distinguishes 5-Bromo-6-chloro-2-nitropyridin-3-OL from Structurally Divergent Nitropyridine Scaffolds

Compounds incorporating the 5-bromo-6-chloro-2-nitropyridin-3-OL scaffold have been evaluated for glucocorticoid receptor (GR) modulation and demonstrate potent transrepression activity. Specifically, a derivative based on this core exhibited an EC₅₀ of 8.60 nM in a cellular transrepression assay using human A549 lung epithelial cells, measuring inhibition of IL-1β-stimulated NFκB-dependent E-selectin transcription [1]. This level of potency is particularly notable for a compound without extensive peripheral optimization. As a baseline reference, a structurally distinct glucocorticoid receptor modulator reported elsewhere showed an IC₅₀ of 5.20 nM in GR binding (fluorescence polarization) and 60 nM in cellular transrepression (Chago K1 cells, Lac-Z reporter gene), indicating that the 8.60 nM cellular activity of the target-derived scaffold places it within a competitive potency range for GR transrepression-focused programs [2]. In stark contrast, an alternative nitropyridine derivative (BindingDB BDBM50259603) exhibited an IC₅₀ of 10,000 nM (10 µM) for GR antagonism in HeLa cells, underscoring that not all nitropyridine scaffolds confer GR activity—the specific substitution pattern of 5-bromo-6-chloro-2-nitropyridin-3-OL is essential for the observed potency [3]. This demonstrates that the target scaffold is not merely a generic building block but a privileged substructure for achieving high-affinity GR transrepression.

Nuclear Receptor Glucocorticoid Receptor Transrepression Inflammation

Azaindole Precursor Advantage: 5-Bromo-6-chloro-2-nitropyridin-3-OL Enables Direct Heteroannulation, Avoiding Protecting Group Manipulations Required for Non-Hydroxylated Nitropyridines

Azaindoles (pyrrolopyridines) are privileged scaffolds in kinase inhibitor drug discovery, with several FDA-approved drugs containing this core. The synthesis of azaindoles from nitropyridine precursors via reaction with vinyl Grignard reagents (the Bartoli indole synthesis adaptation) is a well-established methodology [1]. Critically, improved yields in this transformation are obtained when a halogen atom is present at the position alpha to the nitrogen atom in the pyridine ring [1]. 5-Bromo-6-chloro-2-nitropyridin-3-OL fulfills this requirement with chlorine at position 6 (alpha to nitrogen) while providing additional orthogonal handles (C5-Br and C3-OH) for post-annulation diversification. In contrast, non-hydroxylated analogs such as 5-bromo-2-chloro-3-nitropyridine or 2-bromo-5-chloro-3-nitropyridine require protection/deprotection sequences if hydroxyl functionality is ultimately desired on the azaindole scaffold. The 3-OH group in the target compound eliminates the need for O-protection strategies during heteroannulation, provided the reaction conditions are compatible with the free hydroxyl—a significant practical advantage in multi-step synthesis where each protection/deprotection cycle incurs 10-20% cumulative yield loss and additional purification steps. This makes 5-bromo-6-chloro-2-nitropyridin-3-OL a strategically superior azaindole precursor for programs requiring a hydroxyl handle in the final target.

Azaindole Synthesis Heterocyclic Chemistry Kinase Inhibitors

Electronic Modulation and SNAr Regioselectivity: The 2-Nitro-3-hydroxy Pyridine Framework Provides a Distinct Reactivity Profile Compared to 3-Nitro or 5-Nitro Regioisomers

The position of the nitro group on the pyridine ring critically dictates the electronic environment and thus the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In 5-bromo-6-chloro-2-nitropyridin-3-OL, the nitro group at position 2 strongly activates the ortho and para positions (specifically C4 and C6) toward nucleophilic attack while leaving C5 (bearing bromine) relatively less activated for SNAr—thereby enabling chemoselective differentiation between the C6 chlorine (SNAr-active) and C5 bromine (cross-coupling-active) handles. NMR studies on substituted pyridines have established that the effects of chloro, bromo, and hydroxyl substituents on proton chemical shifts in 2-substituted-5-nitropyridines and 2-substituted-3-nitropyridines are substantial and distinct, confirming that positional isomerism produces measurable differences in electronic properties [1]. In contrast, regioisomeric compounds such as 5-bromo-2-chloro-3-nitropyridine (nitro at position 3) or 3-bromo-2-chloro-5-nitropyridine (nitro at position 5) exhibit different activation patterns: a 3-nitro group activates C2, C4, and C6 to varying degrees, while a 5-nitro group activates C2 and C4. This electronic divergence has direct practical consequences—the 2-nitro arrangement in the target compound provides the clearest chemoselective discrimination between C6-Cl (SNAr) and C5-Br (cross-coupling), a property that may not hold in 3-nitro or 5-nitro isomers where activation patterns overlap more extensively.

SNAr Chemistry Regioselectivity Electronic Effects

Physical Property Differentiation: Higher Molecular Weight and Enhanced Polar Surface Area Provide Advantages for Fragment-Based Drug Discovery Library Design

5-Bromo-6-chloro-2-nitropyridin-3-OL (molecular weight: 253.44 g/mol; molecular formula: C₅H₂BrClN₂O₃) occupies a physicochemical space distinct from its closest non-hydroxylated and mono-halogenated analogs . The non-hydroxylated bromo-chloro-nitropyridine isomers (e.g., 5-bromo-2-chloro-3-nitropyridine, 3-bromo-2-chloro-5-nitropyridine, 2-bromo-5-chloro-3-nitropyridine) have a molecular formula of C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol . The target compound, by virtue of its additional oxygen atom from the 3-OH group, has a molecular weight 16 g/mol higher and increased topological polar surface area (tPSA). This property shift is significant in the context of fragment-based drug discovery (FBDD), where libraries are constructed to sample diverse regions of physicochemical space. A fragment with a tPSA > 60 Ų (as expected for a nitropyridinol with multiple polar groups) is more likely to establish directional hydrogen bonds with protein targets compared to fragments lacking hydroxyl groups. Additionally, the 3-OH group provides a synthetic handle for late-stage functionalization that non-hydroxylated analogs cannot offer without additional synthetic steps. For procurement in fragment library assembly, 5-bromo-6-chloro-2-nitropyridin-3-OL represents a distinct physicochemical entity that complements rather than duplicates the properties of non-hydroxylated bromo-chloro-nitropyridine fragments.

Fragment-Based Drug Discovery Physicochemical Properties Library Design

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-chloro-2-nitropyridin-3-OL


Glucocorticoid Receptor Modulator Discovery: Dissociated Agonists for Inflammatory Disease

Based on the validated sub-10 nM GR transrepression activity of derivatives built on the 5-bromo-6-chloro-2-nitropyridin-3-OL scaffold (EC₅₀ = 8.60 nM in A549 cell-based NFκB-dependent E-selectin transcription assay) [1], this compound is optimally positioned for medicinal chemistry programs pursuing dissociated glucocorticoid receptor agonists (DAGRs). These agents aim to separate therapeutic transrepression (anti-inflammatory) from adverse transactivation (metabolic side effects). The scaffold's tri-orthogonal handle architecture supports rapid SAR exploration around the pyridine core to optimize selectivity, metabolic stability, and in vivo efficacy while maintaining the privileged substructure that confers GR activity. Procurement of this building block enables parallel synthesis of focused libraries targeting GR-driven inflammatory conditions including asthma, rheumatoid arthritis, and inflammatory bowel disease.

Azaindole-Focused Kinase Inhibitor Library Synthesis

The target compound's halogen-at-alpha-to-nitrogen feature and pre-installed hydroxyl group make it an ideal precursor for Bartoli-type heteroannulation to 4- and 6-azaindoles, privileged scaffolds in ATP-competitive kinase inhibitor discovery [1]. The improved yields observed when a halogen is present alpha to the pyridine nitrogen support the strategic selection of this specific substitution pattern [1]. Medicinal chemistry teams developing inhibitors against kinases where azaindoles serve as hinge-binding motifs (e.g., JAK, Aurora, ROCK) will benefit from the step economy afforded by the pre-hydroxylated core. The orthogonal C5-Br and C6-Cl handles further allow post-annulation diversification to probe vector-dependent SAR in the kinase ATP-binding pocket.

Parallel Synthesis of Diversely Functionalized Pyridine Cores for Fragment and Lead Optimization

For high-throughput chemistry and parallel synthesis platforms, 5-bromo-6-chloro-2-nitropyridin-3-OL provides an exceptional degree of synthetic versatility from a single starting material. The three orthogonal reactive centers (C5-Br for cross-coupling, C6-Cl for SNAr, C3-OH for alkylation/acylation) enable three successive diversification steps without intermediate protecting group manipulations [1]. This translates directly to reduced cycle times in library production and lower cost per compound synthesized. Procurement teams supporting SAR-by-catalog and array chemistry workflows should prioritize this building block for its efficiency in generating high-density, structurally diverse compound sets from a minimal inventory of cores.

Fragment-Based Drug Discovery: Expanding Physicochemical Diversity in Halogen-Enriched Libraries

Fragment-based screening libraries benefit from inclusion of compounds that span diverse regions of physicochemical space while maintaining ligand efficiency. 5-Bromo-6-chloro-2-nitropyridin-3-OL (MW 253.44) occupies a distinct niche compared to non-hydroxylated bromo-chloro-nitropyridine fragments (MW 237.44) due to its hydrogen bond donor capability and increased polar surface area [1][2]. The additional oxygen atom introduces an H-bond donor that is absent in non-hydroxylated analogs, enabling the fragment to probe protein binding sites that require a hydroxyl interaction. Furthermore, the bromine and chlorine atoms provide anomalous scattering for X-ray crystallographic fragment screening and are amenable to follow-up by halogen-enriched focused libraries. Procurement of this fragment for screening deck assembly directly expands the shape and pharmacophore diversity accessible to FBDD campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-chloro-2-nitropyridin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.